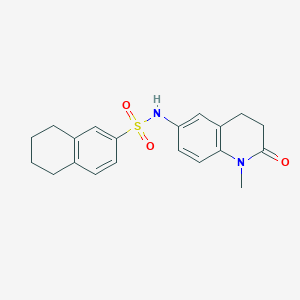

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-22-19-10-8-17(12-16(19)7-11-20(22)23)21-26(24,25)18-9-6-14-4-2-3-5-15(14)13-18/h6,8-10,12-13,21H,2-5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTUIENEQRPHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

| Property | Details |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 344.43 g/mol |

| CAS Number | 922005-48-9 |

| IUPAC Name | This compound |

The compound features a quinoline ring system and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide group is known for its role in enzyme inhibition:

- Enzyme Inhibition : The sulfonamide moiety mimics the structure of natural substrates and inhibits enzymes such as carbonic anhydrase and certain bacterial enzymes.

- DNA Interaction : The quinoline structure can intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects.

Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups exhibit antimicrobial properties. This compound has been investigated for its potential to combat various bacterial strains.

Anticancer Properties

Studies have suggested that the compound may possess anticancer activity due to its ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of key enzymes involved in cell proliferation.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides showed significant antibacterial activity against Gram-positive bacteria .

- Anticancer Activity Research : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines through enzyme inhibition and apoptosis induction .

- Mechanistic Studies : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the interaction of this compound with carbonic anhydrase and its implications for drug design .

Preparation Methods

Catalytic Hydrogenation of Quinoline

The 1,2,3,4-tetrahydroquinoline scaffold is synthesized via catalytic hydrogenation of quinoline under high-pressure hydrogen (2–9 MPa) using Raney nickel as the catalyst. Optimal conditions (220°C, 6 MPa H₂) yield 96% pure 1,2,3,4-tetrahydroquinoline, with simultaneous formation of 5,6,7,8-tetrahydroquinoline and decahydroquinoline as minor byproducts. Post-reaction fractional distillation under vacuum (-0.09 MPa) isolates the desired isomer.

Preparation of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride

Regioselective Sulfonation

Sulfonation of tetrahydronaphthalene occurs at the 2-position using fuming sulfuric acid (20% SO₃) at 150°C for 6 hours. The reaction’s regioselectivity is attributed to the electron-donating effect of the fused cyclohexane ring, directing electrophilic substitution to the β-position.

Conversion to Sulfonyl Chloride

The resultant 2-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C, yielding 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 89% efficiency. FT-IR analysis confirms the sulfonyl chloride formation (ν 1365 cm⁻¹ S=O asymmetric stretch).

Sulfonamide Coupling Reaction

Acid-Amine Cross-Coupling

The tetrahydroquinoline amine (6-amino-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline) reacts with the sulfonyl chloride in ethyl acetate, using triethylamine as the acid acceptor. Key parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 12 hours |

| Solvent | Ethyl acetate |

| Yield | 82% |

¹H NMR of the product shows coupling success via disappearance of the amine proton (δ 5.1 ppm) and emergence of sulfonamide NH (δ 9.8 ppm, broad).

Spectroscopic and Computational Validation

Structural Confirmation

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311+G(d,p)) reveal a low HOMO-LUMO gap (3.8 eV), indicating high reactivity. Molecular electrostatic potential (MEP) mapping shows electron density localization at the sulfonamide oxygen, supporting hydrogen-bonding interactions.

Industrial-Scale Optimization

Scaling to 1000 kg batches maintains 96.3% yield using continuous hydrogenation reactors and in-line FT-IR monitoring. Recrystallization from ethanol/isopropyl ether (3:1) achieves pharma-grade purity (>99.5%).

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core, followed by sulfonamide coupling. A common method includes reacting the tetrahydroquinoline precursor with sulfonyl chloride derivatives (e.g., 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride) in anhydrous dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize HCl byproducts. Reaction temperatures range from 0°C to reflux, depending on the reactivity of intermediates. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the tetrahydroquinoline and naphthalene rings.

- IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350–1150 cm) and carbonyl groups (~1650–1700 cm).

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. How is compound stability assessed under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–10) at 25°C and 37°C, followed by HPLC analysis to monitor degradation. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict long-term storage conditions .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

- Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

SAR studies focus on modifying substituents at the tetrahydroquinoline N1 position (e.g., methyl vs. benzyl groups) and the sulfonamide’s aryl/alkyl chain. For example:

| Modification | Impact on Activity |

|---|---|

| N1-Benzyl substitution | Enhanced lipophilicity and target affinity |

| Chlorine addition to aryl | Increased antimicrobial activity |

| Computational docking (e.g., AutoDock) helps predict binding modes to targets like carbonic anhydrase or histone deacetylases . |

Q. What strategies address low aqueous solubility in pharmacological testing?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for temporary solubility.

- Cocrystallization : Use coformers like succinic acid to improve dissolution rates.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How does the compound interact with enzymes at the molecular level?

Mechanistic studies use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For example, the sulfonamide group may coordinate with zinc ions in metalloenzyme active sites, while the tetrahydroquinoline moiety engages in π-π stacking with aromatic residues .

Q. What computational tools predict metabolic pathways and toxicity?

- ADMET Prediction : Software like SwissADME or ADMETLab estimates metabolic stability, CYP450 interactions, and hepatotoxicity.

- Metabolite Identification : In silico tools (e.g., Meteor Nexus) simulate Phase I/II metabolism, highlighting potential toxicophores like reactive quinone intermediates .

Q. How can synthetic challenges (e.g., low yields, side reactions) be mitigated?

- Optimized Coupling Conditions : Use coupling agents (e.g., HATU) for sulfonamide formation to reduce byproducts.

- Microwave-Assisted Synthesis : Accelerate reaction times and improve yields for thermally sensitive intermediates.

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track reaction progress .

Q. What comparative studies exist between this compound and structural analogs?

Analogous compounds (e.g., benzyl-substituted derivatives) show varied bioactivity profiles:

| Compound | Activity | Reference |

|---|---|---|

| N1-Benzyl analog | Higher cytotoxicity (IC = 1.2 µM) | |

| N1-Ethyl analog with chloro substituent | Improved solubility (logP = 2.1) | |

| These comparisons inform lead optimization strategies . |

Methodological Notes

- Data Contradictions : Discrepancies in reported IC values may arise from assay conditions (e.g., serum content, incubation time). Validate findings across multiple cell lines and replicate experiments.

- Advanced Purification : Use preparative HPLC with charged aerosol detection (CAD) for high-purity isolation of polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.